molecular formula C11H12FO+ B14588561 5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium CAS No. 61191-91-1

5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium

Cat. No.: B14588561
CAS No.: 61191-91-1
M. Wt: 179.21 g/mol
InChI Key: BYFVRKKKJWTTLM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction mixture is heated to a temperature of around 80-100°C for several hours, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydrofuran derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(4-fluorophenyl)pyridine-3-carboxylic acid: This compound shares the 4-fluorophenyl group but has a different core structure.

    5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another compound with a 4-fluorophenyl group, but with a pyrazole core.

    Dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate: A complex compound with multiple functional groups, including a 4-fluorophenyl group.

Uniqueness

5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium is unique due to its furan ring structure combined with the 4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

61191-91-1

Molecular Formula

C11H12FO+

Molecular Weight

179.21 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium

InChI

InChI=1S/C11H12FO/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3/q+1

InChI Key

BYFVRKKKJWTTLM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=[O+]1)C2=CC=C(C=C2)F

Origin of Product

United States

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